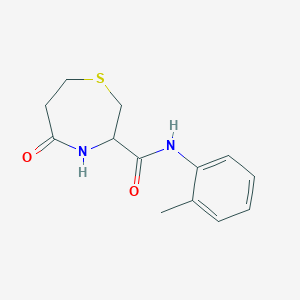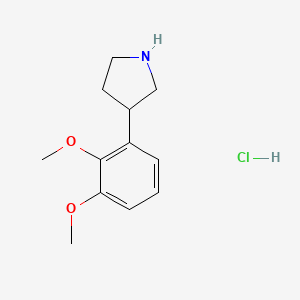![molecular formula C10H17NO B2813204 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 1197-67-7](/img/structure/B2813204.png)
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a specialty product for proteomics research . It has a molecular formula of C10H19N and a molecular weight of 153.26 .
Synthesis Analysis
The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of research due to its potential biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is characterized by a bicyclic scaffold . This structure is central to the family of tropane alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one include a molecular formula of C10H19N and a molecular weight of 153.26 .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit a wide range of interesting biological activities. Researchers have directed their efforts toward preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for forming the bicyclic scaffold. Additionally, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Computational Chemistry
Computational studies play a crucial role in understanding the electronic structure, reactivity, and properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one. Quantum mechanical calculations provide insights into its energetics, stability, and potential reaction pathways. Researchers use computational tools to predict its behavior in different environments.
These applications highlight the versatility and potential impact of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one across various scientific disciplines. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟
Mechanism of Action
Target of Action
The primary targets of 1,8,8-Trimethyl-3-azabicyclo[32The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors, particularly acetylcholine receptors.
Mode of Action
The exact mode of action of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to acetylcholine receptors, inhibiting the action of acetylcholine and affecting nerve signal transmission.
Biochemical Pathways
The specific biochemical pathways affected by 1,8,8-Trimethyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, affecting various physiological processes such as muscle contraction, heart rate, and cognitive functions.
Result of Action
The molecular and cellular effects of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have similar effects, such as altering neurotransmission and potentially leading to changes in muscle control, heart rate, and cognition.
properties
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYHNXRFZBXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)NC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)
![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)
![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)
![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)
